molecular formula C8H2Cl3FN2 B8248694 2,4,6-Trichloro-8-fluoro-quinazoline

2,4,6-Trichloro-8-fluoro-quinazoline

Cat. No.: B8248694
M. Wt: 251.5 g/mol
InChI Key: GPQONCYLOZJSQH-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-8-fluoro-quinazoline is a heterocyclic aromatic compound with the molecular formula C8H2Cl3FN2. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a quinazoline core substituted with three chlorine atoms at positions 2, 4, and 6, and a fluorine atom at position 8.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-8-fluoro-quinazoline typically involves nucleophilic aromatic substitution reactions (SNAr) and cyclization reactions. One common method includes the reaction of 2,4,6-trichloroaniline with fluorinated reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions are often employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloro-8-fluoro-quinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives .

Scientific Research Applications

2,4,6-Trichloro-8-fluoro-quinazoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-8-fluoro-quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

    2,4,6-Trichloroquinazoline: Lacks the fluorine atom at position 8.

    8-Fluoroquinazoline: Lacks the chlorine atoms at positions 2, 4, and 6.

    2,4-Dichloro-6-fluoroquinazoline: Has only two chlorine atoms and one fluorine atom.

Uniqueness: 2,4,6-Trichloro-8-fluoro-quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential interactions with biological targets .

Properties

IUPAC Name

2,4,6-trichloro-8-fluoroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl3FN2/c9-3-1-4-6(5(12)2-3)13-8(11)14-7(4)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQONCYLOZJSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl3FN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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